Free Amine Form Eliminates Desalting
2-(Oxazol-5-YL)propan-1-amine is supplied as the free base (CAS 1520455-76-8) , whereas closely related building blocks such as 3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine hydrochloride are sold exclusively as the hydrochloride salt [1]. The free base form avoids a neutralization step prior to acylation, reducing processing time and eliminating the risk of incomplete salt removal, which can compromise yield in subsequent steps.
| Evidence Dimension | Chemical form supplied |
|---|---|
| Target Compound Data | Free base |
| Comparator Or Baseline | 3-(3-Methyl-1,2-oxazol-5-yl)propan-1-amine hydrochloride (HCl salt) |
| Quantified Difference | Binary (free base vs salt); the free base requires no desalting step, saving ~30–60 min per batch in typical parallel synthesis workflows. |
| Conditions | Commercial procurement data; synthesis workflow estimate based on standard laboratory practice. |
Why This Matters
The free base form is directly compatible with common coupling reagents (HATU, EDC), eliminating a deprotection step that is especially valuable in high-throughput parallel synthesis.
- [1] Kuujia, 'Cas no 2445790-98-5 (3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine hydrochloride)', product page, accessed April 2026. View Source
